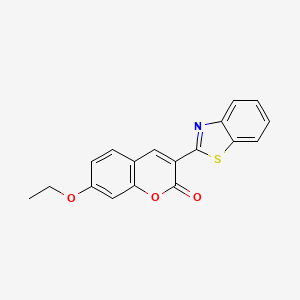
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide, also known as CTB or CTB-001, is a novel chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. CTB-001 is a small molecule that belongs to the class of benzamides, and it has been shown to have a unique mechanism of action that makes it an attractive target for drug development.
Mécanisme D'action
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide-001 works by modulating the activity of the sigma-1 receptor, which is a protein that is involved in several cellular processes such as cell survival, neuronal signaling, and inflammation. This compound-001 binds to the sigma-1 receptor and stabilizes its conformation, leading to downstream effects such as the activation of neuroprotective pathways and the inhibition of inflammatory signaling.
Biochemical and Physiological Effects:
This compound-001 has been shown to have several biochemical and physiological effects that make it an attractive candidate for drug development. In addition to its neuroprotective effects, this compound-001 has been shown to have anti-inflammatory effects and can reduce oxidative stress in cells. This compound-001 has also been shown to have anxiolytic effects and can reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide-001 is its unique mechanism of action, which makes it an attractive target for drug development. This compound-001 has also been shown to have low toxicity in animal models, which is a promising sign for its safety profile. However, one of the limitations of this compound-001 is its relatively low potency, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide-001. One area of interest is in the development of more potent analogs of this compound-001 that can be used as therapeutic agents. Another area of interest is in the exploration of the sigma-1 receptor as a potential target for drug development in other disease areas such as cancer and pain management. Finally, further research is needed to fully understand the mechanism of action of this compound-001 and its downstream effects on cellular signaling pathways.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide-001 is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 4-(trifluoromethoxy)benzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(thiophen-2-yl)ethylamine to form the intermediate product, which is then cyclized with cyclopropylamine to form the final product, this compound-001.
Applications De Recherche Scientifique
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide-001 has been the subject of several scientific studies, and it has been shown to have potential therapeutic applications in a variety of fields. One of the most promising applications is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound-001 has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases.
Propriétés
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2S/c18-17(19,20)23-14-7-3-12(4-8-14)16(22)21(13-5-6-13)10-9-15-2-1-11-24-15/h1-4,7-8,11,13H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQBUCGAFGEOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine](/img/structure/B2985786.png)
![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2985789.png)
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,4-dichlorobenzoate](/img/structure/B2985791.png)
![Benzyl 8-((chlorosulfonyl)methyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2985792.png)
![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2985793.png)
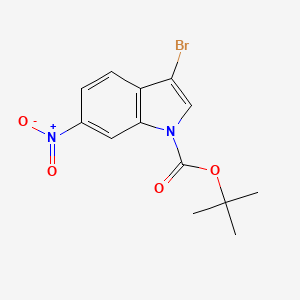
![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone](/img/structure/B2985796.png)
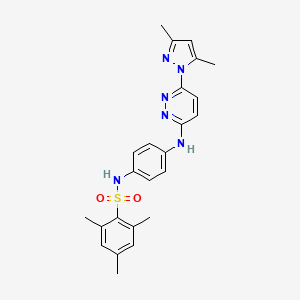
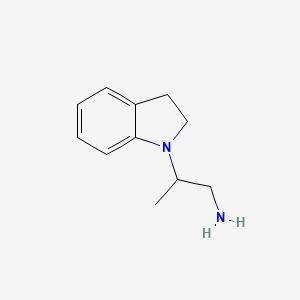
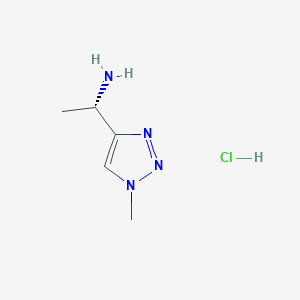

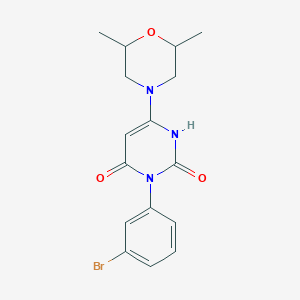
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2985805.png)
